

Application Notes and Protocols for In Vivo Studies of Ipatasertib (GDC-0068)

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Compound of Interest

Compound Name: J 2922

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Introduction

Ipatasertib (also known as GDC-0068) is a potent and selective, orally bioavailable small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][3] Dysregulation of this pathway is a frequent event in various human cancers, making AKT a compelling target for therapeutic intervention.[3] Ipatasertib is an ATP-competitive inhibitor that preferentially binds to the active, phosphorylated form of AKT, thereby preventing the phosphorylation of its downstream substrates. Preclinical and clinical studies have demonstrated its anti-tumor activity in a range of solid tumors, particularly those with alterations in the PI3K/AKT/mTOR pathway, such as PTEN loss or PIK3CA mutations.

These application notes provide a summary of key in vivo data and detailed experimental protocols for researchers investigating the anti-tumorigenic effects of Ipatasertib in preclinical models.

Data Presentation: In Vivo Efficacy of Ipatasertib

The following tables summarize the quantitative data from in vivo studies of Ipatasertib in various cancer models.

Table 1: Ipatasertib Tumor Growth Inhibition in Xenograft Models

Cancer Type	Xenograft Model	Genetic Alteration(s)	Dosing Regimen	Tumor Growth Inhibition (%TGI)	Reference
Melanoma	537Mel Cell Line	PTEN-null	Dose-dependent	Significant	
Breast Cancer	KPL4 Cell Line	PIK3CA H1047R	Dose-dependent	Significant	
Colon Cancer	HCT116 Cell Line	KRAS G13D, PIK3CA H1047R	Not specified	Less effective	
Endometrial Cancer	Lkb1fl/flp53fl/fl Transgenic Mouse	Lkb1/p53 deletion	Not specified	Significant reduction in tumor growth	

Table 2: In Vitro Sensitivity of Cancer Cell Lines to Ipatasertib

Genetic Alteration Status	Mean IC ₅₀ (μmol/L)	Median IC ₅₀ (μmol/L)	Number of Cell Lines (n)	P-value	Reference
PTEN loss or PIK3CA mutations	4.8 ± 0.56	2.2	60	< 0.0001	
No alterations	8.4 ± 0.48	10	40	< 0.0001	
PTEN alterations alone	3.8 ± 0.73	1.3	33	< 0.0001	
No PTEN alterations	7.4 ± 0.46	10	67	< 0.0001	

Experimental Protocols

Xenograft Tumor Model for Efficacy Studies

Objective: To evaluate the in vivo anti-tumor efficacy of Ipatasertib in a subcutaneous xenograft model.

Materials:

- Cancer cell line of interest (e.g., 537Mel, KPL4)
- Immunocompromised mice (e.g., NOD scid gamma (NSG) mice)
- Ipatasertib (formulated for oral administration)
- Vehicle control
- Matrigel (optional)
- Calipers for tumor measurement
- Standard animal housing and care facilities

Procedure:

- Cell Culture: Culture the selected cancer cell line under standard conditions.
- Cell Implantation:
 - Harvest cells and resuspend in a suitable medium (e.g., PBS), optionally mixed with Matrigel.
 - Subcutaneously inject the cell suspension (e.g., 5×10^6 cells) into the flank of each mouse.
- Tumor Growth Monitoring:
 - Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

- Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Animal Randomization and Treatment:
 - Randomize mice into treatment and control groups.
 - Administer Ipatasertib orally at the desired dose and schedule (e.g., once daily).
 - Administer the vehicle control to the control group following the same schedule.
- Data Collection and Analysis:
 - Continue treatment and tumor monitoring for the duration of the study.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
 - Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the control group.

Immunohistochemistry for Target Engagement Biomarkers

Objective: To assess the in vivo target engagement of Ipatasertib by measuring the phosphorylation of downstream AKT targets in tumor tissue.

Materials:

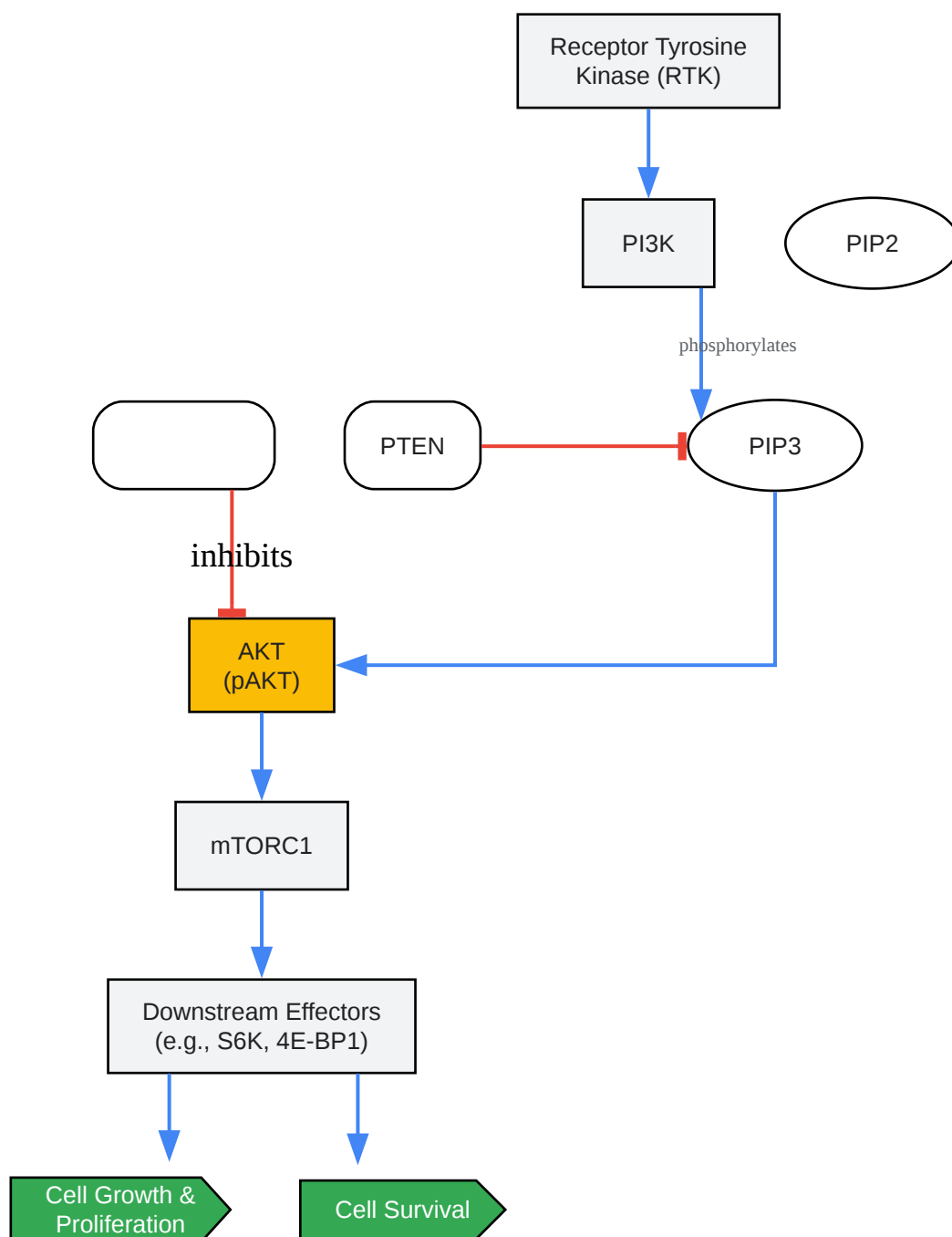
- Formalin-fixed, paraffin-embedded (FFPE) tumor tissues from the efficacy study
- Primary antibodies against phosphorylated proteins (e.g., p-S6, p-PRAS40, p-GSK3 β) and total proteins
- Secondary antibodies
- DAB chromogen kit

- Microscope

Procedure:

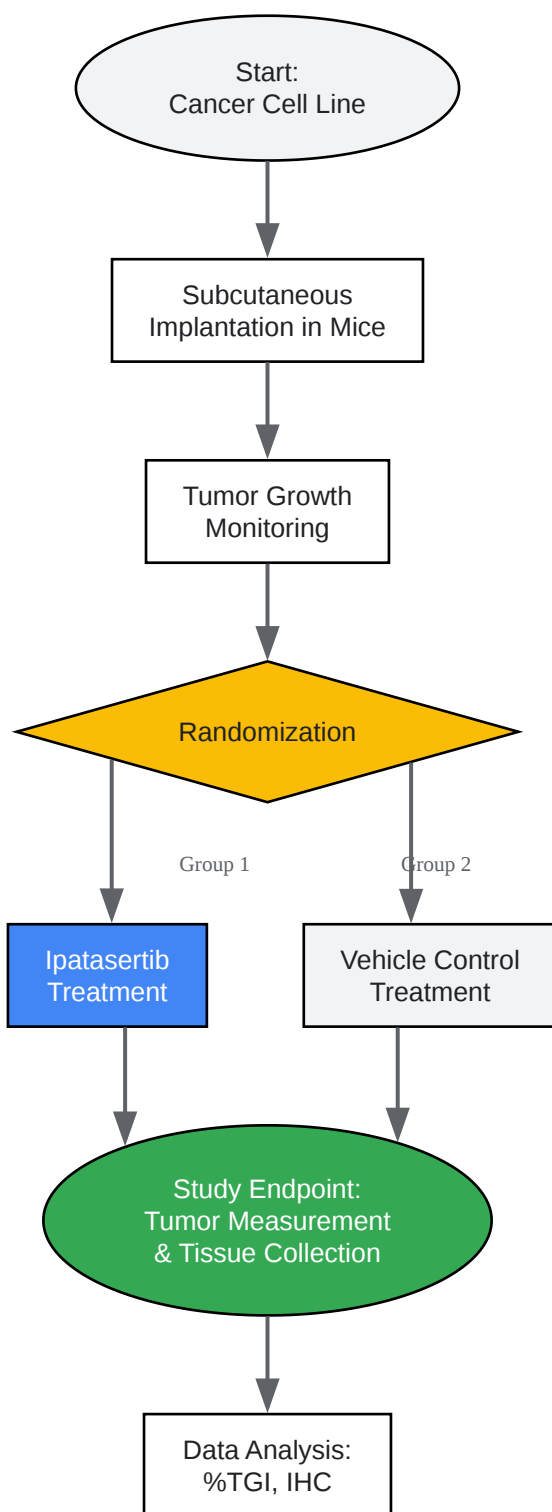
- Tissue Processing: Section the FFPE tumor blocks.
- Antigen Retrieval: Perform heat-induced epitope retrieval.
- Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
- Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C.
- Secondary Antibody and Detection: Apply the secondary antibody followed by the DAB chromogen.
- Counterstaining and Mounting: Counterstain with hematoxylin and mount the slides.
- Imaging and Analysis: Capture images using a microscope and quantify the staining intensity. A significant reduction in the phosphorylation of downstream targets in the Ipatasertib-treated group compared to the control group indicates target engagement.

Visualizations



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Caption: PI3K/AKT/mTOR signaling pathway and the mechanism of action of Ipatasertib.



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Caption: General experimental workflow for in vivo efficacy studies of Ipatasertib.

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